N-Methylmaprotiline
Overview
Description
N-Methylmaprotiline is a useful research compound. Its molecular formula is C21H25N and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of N-Methylated Cyclic Peptides
Research indicates that N-methylation, including methods related to N-Methylmaprotiline, is a powerful technique to modulate the physicochemical properties of peptides. It introduces methyl groups into the peptidic amide bonds, conferring improved pharmacokinetic properties like metabolic stability, membrane permeability, and potential oral bioavailability (Chatterjee, Laufer, & Kessler, 2012).
2. Protein Methylation Research
Historically, the field of protein methylation, which includes this compound research, has been crucial in understanding biological functions such as gene regulation and signal transduction. Initially understudied, modern molecular biology techniques have highlighted its importance (Paik, Paik, & Kim, 2007).
3. N-Methyl Amino Acids in Natural Products
N-Methyl amino acids, including those derived from this compound, are found in many natural products. They are synthesized through intermediate 5-oxazolidinones, and the method has been optimized for several amino acids, impacting the field of peptide synthesis (Aurelio et al., 2003).
4. DNA Methylation in Fungi
In fungal genomes, adenine N6-methylation, closely related to the methylation process of this compound, is associated with transcriptionally active genes. This finding has significant implications for understanding gene-expression-associated epigenomic marks in eukaryotes (Mondo et al., 2017).
5. Radiopharmaceutical Applications
[N-methyl-11C]choline, synthesized from this compound derivatives, is used in diagnosing brain tumors and prostate cancer using positron emission tomography (PET). This demonstrates the application of N-methylated compounds in medical imaging and diagnostics (Kuznetsova et al., 2003).
Future Directions
Mechanism of Action
Target of Action
N-Methylmaprotiline primarily targets neuronal norepinephrine reuptake . It inhibits the reuptake of norepinephrine, a neurotransmitter that plays a crucial role in mood regulation . This inhibition increases the concentration of norepinephrine at the synaptic clefts of the brain .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of norepinephrine . This inhibition results in an increased concentration of norepinephrine at the synaptic clefts in the brain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine pathway . By inhibiting the reuptake of norepinephrine, this compound increases the concentration of this neurotransmitter in the synaptic cleft . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the increased availability of norepinephrine in the brain . This increase can lead to mood elevation, making this compound effective in treating depressive disorders .
Biochemical Analysis
Biochemical Properties
N-Methylmaprotiline, like Maprotiline, interacts with various enzymes and proteins in the body. It is believed to block the reuptake of norepinephrine in the synaptic cleft
Cellular Effects
This compound can have various effects on cellular processes. Its primary function as a norepinephrine reuptake blocker suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to this neurotransmitter .
Molecular Mechanism
As a metabolite of Maprotiline, it may share some of its parent compound’s properties, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is one of the metabolites of Maprotiline in humans
Properties
IUPAC Name |
N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21/h3-6,8-11,16H,7,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOQECSGLZUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23941-38-0 | |
Record name | N-Methylmaprotiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYLMAPROTILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618T0Q1414 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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